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Compound of Interest

Compound Name: Phenyl benzoate

Cat. No.: B166620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
benzoate, a benzoate ester formed from the condensation of phenol and benzoic acid. The
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data is crucial for its identification and characterization in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 3C NMR,
IR, and Mass Spectrometry of phenyl benzoate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Phenyl Benzoate (Solvent: CDCIs)
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Chemical Shift
(5, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

8.20

dd

8.2,14

2H

Protons ortho to
the carbonyl

group (Benzoyl
group)

7.61

tt

76,14

1H

Proton para to
the carbonyl

group (Benzoyl
group)

7.49

dd

8.0,7.6

2H

Protons meta to
the carbonyl

group (Benzoyl
group)

7.41

dd

8.4,75

2H

Protons meta to
the ester oxygen

(Phenyl group)

7.26

tt

75,14

1H

Proton para to
the ester oxygen

(Phenyl group)

7.20-7.22

2H

Protons ortho to
the ester oxygen

(Phenyl group)

dd = doublet of doublets, tt = triplet of triplets, m = multiplet[1]

Table 2: 13C NMR Spectroscopic Data for Phenyl Benzoate (Solvent: CDCIs)
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Chemical Shift (6, ppm)

Assignment

165.1 Carbonyl Carbon (C=0)

150.9 Carbon attached to the ester oxygen (Phenyl
group, C-O)

133.5 Para Carbon (Benzoyl group)

130.0 Ortho Carbons (Benzoyl group)

129.5 Meta Carbons (Phenyl group)

129.4 Quaternary Carbon (Benzoyl group)

128.5 Meta Carbons (Benzoyl group)

125.8 Para Carbon (Phenyl group)

121.6 Ortho Carbons (Phenyl group)

[1]

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Phenyl Benzoate

Frequency (cm™?)

Bond Vibration

Description

Strong, characteristic ester

~1735 C=0 stretch

carbonyl stretch

Strong, asymmetric stretch of
~1270 C-O stretch

the ester C-O bond

Symmetric stretch of the ester
~1100 C-O stretch

C-O bond
3100-3000 C-H stretch Aromatic C-H stretching
1600, 1490 C=C stretch Aromatic ring C=C stretching
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Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for Phenyl Benzoate

miz lon Significance

198 [C13H1002]* Molecular lon (M%)

105 [C7Hs0]* Benzoyl cation (base peak)
77 [CeHs]* Phenyl cation

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 10-20 mg of phenyl benzoate in about 0.6-0.7
mL of deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (& = 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for tH NMR.

o Data Acquisition:
o For 'H NMR, acquire the spectrum using a standard single-pulse sequence.

o For 3C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to
simplify the spectrum to singlets for each unique carbon.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and referencing it to the TMS signal.

Infrared (IR) Spectroscopy

e Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid phenyl
benzoate with dry potassium bromide (KBr) powder and pressing it into a thin, transparent
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disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the
spectrum in a liquid cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the KBr pellet or the pure solvent should be collected and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the phenyl benzoate sample into the
mass spectrometer, typically via a direct insertion probe or after separation by gas
chromatography (GC-MS).

« lonization: Employ Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Interpretation and Visualization
Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and structure confirmation of phenyl benzoate
is depicted below.
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Spectroscopic Analysis Workflow for Phenyl Benzoate
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Caption: A flowchart illustrating the process of identifying phenyl benzoate using various
spectroscopic methods.

Mass Spectrometry Fragmentation

The fragmentation of the phenyl benzoate molecular ion in the mass spectrometer is a key
indicator of its structure. The primary fragmentation pathway involves the cleavage of the ester
bond.
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Mass Spectrometry Fragmentation of Phenyl Benzoate
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Caption: The primary fragmentation pathway of phenyl benzoate under electron ionization in
mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b166620#phenyl-benzoate-spectroscopic-data-
interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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